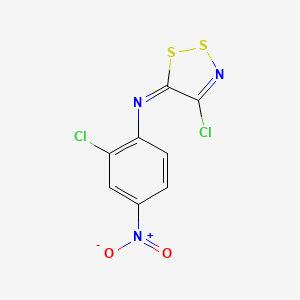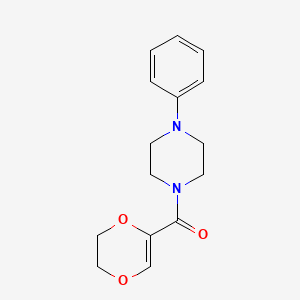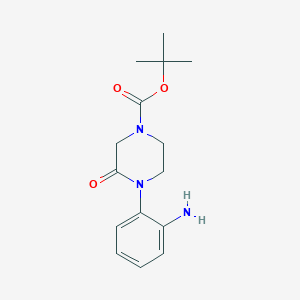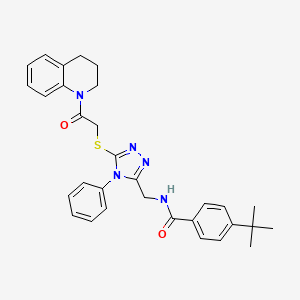
4-chloro-N-(2-chloro-4-nitrophényl)dithiazol-5-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine is a chemical compound known for its unique structure and properties
Applications De Recherche Scientifique
4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Related compounds such as 2-chloro-4-nitrophenol have been studied for their degradation pathways in certain bacteria .
Mode of Action
It’s worth noting that related compounds like 2-chloro-4-nitrophenol are degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria .
Biochemical Pathways
Related compounds such as 2-chloro-4-nitrophenol are known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria .
Action Environment
Related compounds such as 2-chloro-4-nitrophenol are known to be degraded by certain bacteria, suggesting that environmental factors such as the presence of these bacteria could potentially influence the action of the compound .
Analyse Biochimique
Biochemical Properties
4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amylase enzymes, where it acts as a substrate, leading to the production of 2-chloro-4-nitrophenol
Cellular Effects
The effects of 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it has been found to affect cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, leading to either inhibition or activation of these enzymes. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Furthermore, the compound can induce changes in gene expression, leading to alterations in cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has shown varying effects on cellular functions, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and changes in metabolic processes . Threshold effects have been identified, indicating the concentration at which the compound begins to exhibit toxic properties. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and its applications in metabolic research.
Transport and Distribution
The transport and distribution of 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine within cells and tissues are essential for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine is a critical factor in determining its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization affects the compound’s interactions with other biomolecules and its overall biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine typically involves the reaction of 2-chloro-4-nitroaniline with appropriate dithiazol reagents under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the formation of the dithiazol ring. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Amines, thiols; conditionssolvent like dichloromethane or ethanol, room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced derivatives
Substitution: Substituted derivatives with amine or thiol groups
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4-nitrophenol
- 4-chloro-2-nitrophenol
- 2,6-dichloro-4-nitrophenol
Uniqueness
4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine is unique due to the presence of the dithiazol ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2S2/c9-5-3-4(13(14)15)1-2-6(5)11-8-7(10)12-17-16-8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJINDYUAIOFSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C2C(=NSS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine](/img/structure/B2578719.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578720.png)
![(E)-1-(2,6-dimethylmorpholino)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2578721.png)
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B2578722.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2578724.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2578725.png)
![11-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2578726.png)
![(2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2578729.png)



![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide](/img/structure/B2578736.png)
![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL](/img/structure/B2578740.png)
